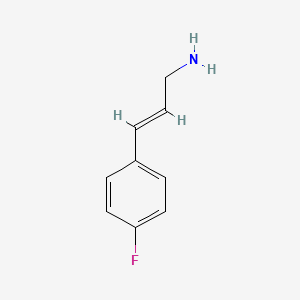

3-(4-Fluorophenyl)prop-2-en-1-amine

Descripción

BenchChem offers high-quality 3-(4-Fluorophenyl)prop-2-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)prop-2-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQXUQBOJXVGEJ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H and 13C NMR chemical shift assignments for 3-(4-Fluorophenyl)prop-2-en-1-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 3-(4-Fluorophenyl)prop-2-en-1-amine

Introduction: Elucidating Molecular Architecture with NMR

In the landscape of modern drug discovery and materials science, the unambiguous determination of molecular structure is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule. This guide offers a detailed spectroscopic analysis of 3-(4-Fluorophenyl)prop-2-en-1-amine, a compound of interest due to its cinnamylamine scaffold, which is a recurring motif in biologically active molecules and a valuable synthetic intermediate.

As a Senior Application Scientist, this document is structured not merely as a repository of data, but as a guide to the logic of spectral interpretation. We will explore the causality behind the observed chemical shifts and coupling constants, grounding our assignments in the fundamental principles of NMR and supporting them with data from relevant chemical literature. This approach is designed to be a self-validating system, empowering researchers to apply these principles to their own structural elucidation challenges.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 3-(4-Fluorophenyl)prop-2-en-1-amine is presented below, with each unique proton and carbon position labeled. This numbering will be used consistently throughout the analysis. The molecule features a 4-fluorophenyl ring, a trans-configured double bond, and a terminal aminomethyl group.

Caption: Standard experimental workflow for NMR-based structural elucidation.

Conclusion

The comprehensive assignment of ¹H and ¹³C NMR spectra for 3-(4-Fluorophenyl)prop-2-en-1-amine is readily achievable through a systematic analysis of chemical shifts, multiplicities, and coupling constants. The key spectral features—the AA'BB' system of the fluorophenyl ring, the large trans coupling of the olefinic protons, and the characteristic C-F coupling patterns in the ¹³C spectrum—provide a robust and self-consistent set of data for unequivocal structural verification. By following a rigorous experimental protocol, researchers can reliably generate high-quality data, ensuring confidence in their structural assignments and advancing their scientific objectives.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Lovering, F. (2020). Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3-(4-fluorophenyl)prop-2-yn-1-yl)-N-methylcyclohexanamine. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Gao, Y., et al. (2023). Copper and neocuproine catalysed synthesis of cinnamyl ether derivatives directly from secondary and tertiary. Royal Society of Chemistry. Retrieved from [Link]

-

Rehman, A., et al. (2016). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Retrieved from [Link]

-

Liptaj, T., et al. (1980). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

-

MDPI. (n.d.). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. Retrieved from [Link]

-

Acta Crystallographica Section E. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. National Institutes of Health. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2-(4-FL. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Wiley. Retrieved from [Link]

-

Molecules. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. MDPI. Retrieved from [Link]

-

Molecules. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Kalalbandi, V., & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Scientific Research Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Request PDF. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Biotechnology for Biofuels and Bioproducts. (2022). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. National Institutes of Health. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-3-(4-fluorophenyl)propene. Wiley. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Electron Impact Mass Spectrometry (EI-MS) Fragmentation Pattern of 3-(4-Fluorophenyl)prop-2-en-1-amine: A Mechanistic Guide

Executive Summary

3-(4-Fluorophenyl)prop-2-en-1-amine, commonly referred to as 4-fluorocinnamylamine, is a highly conjugated primary allylamine. Cinnamylamine derivatives are critical building blocks in medicinal chemistry, frequently serving as precursors for drugs targeting G protein-coupled receptors (GPCRs) and allylamine-class antifungals[1]. Accurate structural elucidation of these compounds is paramount during drug development. Electron Impact Mass Spectrometry (EI-MS) at 70 eV provides a highly reproducible, energy-rich environment that shatters the molecule into a predictable, structurally informative pattern. This whitepaper deconstructs the thermochemical and kinetic drivers behind the EI-MS fragmentation of 3-(4-fluorophenyl)prop-2-en-1-amine, providing a self-validating analytical protocol for researchers.

Ionization and Thermochemistry (The "Why")

When 3-(4-fluorophenyl)prop-2-en-1-amine is subjected to a 70 eV electron beam, an electron is ejected from the molecule's highest occupied molecular orbital (HOMO)—typically the non-bonding lone pair on the nitrogen atom. This generates the odd-electron molecular ion [M]⁺• at m/z 151.

According to the Nitrogen Rule, an organic molecule with an odd number of nitrogen atoms will exhibit an odd nominal mass for its molecular ion[2]. The presence of the m/z 151 peak immediately confirms the retention of the single primary amine group post-ionization. The stability of this molecular ion is moderate; the extensive conjugation of the fluorophenyl ring and the alkene double bond provides some resonance stabilization, preventing total instantaneous degradation.

Core Fragmentation Pathways (Mechanistic Breakdown)

Pathway A: Alpha-Cleavage (The m/z 30 Iminium Ion)

The most thermodynamically favored fragmentation for primary aliphatic amines is α -cleavage. The radical site on the nitrogen atom initiates the homolytic cleavage of the C-C bond adjacent to the amine group. For 3-(4-fluorophenyl)prop-2-en-1-amine, this results in the loss of the large, heavily conjugated 4-fluorostyryl radical (C8H6F•, 121 Da). The charge is retained on the nitrogen-containing fragment, forming the methylene iminium ion (CH2=NH2⁺) at m/z 30. Because the iminium ion is highly stable (due to resonance: CH2=NH2⁺ ↔ ⁺CH2-NH2), the m/z 30 peak typically represents the base peak (100% relative abundance) in the spectrum[3].

Pathway B: Allylic Cleavage (The m/z 135 Cation)

Alternatively, the molecular ion can undergo heterolytic cleavage of the C-N bond. This expels a neutral amine radical (•NH2, 16 Da) and leaves the positive charge on the carbon framework, generating the 4-fluorocinnamyl cation at m/z 135. This cation is exceptionally stable due to the delocalization of the positive charge across the alkene and the fluorophenyl ring.

Pathway C: Aromatic Rearrangement and Degradation (m/z 109 and m/z 83)

The 4-fluorocinnamyl cation (m/z 135) undergoes further high-energy degradation. A classic rearrangement involves the loss of neutral acetylene (C2H2, 26 Da) to form the 4-fluorotropylium cation (m/z 109), a seven-membered aromatic ring system characteristic of benzylic/allylic systems. Subsequent loss of another acetylene molecule yields the fluorocyclopentadienyl cation at m/z 83.

Quantitative Data Presentation

Table 1: Key EI-MS Fragments of 3-(4-Fluorophenyl)prop-2-en-1-amine

| m/z | Fragment Formula | Relative Abundance | Mechanistic Origin |

| 151 | C9H10FN⁺• | 10 - 20% | Molecular Ion[M]⁺• (Odd mass = 1 Nitrogen) |

| 135 | C9H8F⁺ | 40 - 60% | Allylic cleavage; loss of •NH2 (16 Da) |

| 109 | C7H6F⁺ | 20 - 30% | Rearrangement; loss of C2H2 from m/z 135 |

| 83 | C5H4F⁺ | 10 - 15% | Ring contraction; loss of C2H2 from m/z 109 |

| 30 | CH4N⁺ | 100% (Base Peak) | α -cleavage; loss of 4-fluorostyryl radical |

Experimental Protocol (Self-Validating GC-MS Workflow)

To ensure trustworthiness and reproducibility, the following step-by-step GC-EI-MS methodology incorporates built-in validation gates.

Step 1: Instrument Tuning and Calibration (Validation Gate 1)

-

Introduce Perfluorotributylamine (PFTBA) into the MS source.

-

Run an autotune sequence to calibrate the mass axis and adjust the electron multiplier voltage. Ensure the m/z 69, 219, and 502 peaks are present at the correct relative ratios (m/z 69 as base peak, m/z 219 > 35%, m/z 502 > 1%). Causality: PFTBA tuning guarantees that the quadrupole mass analyzer is transmitting ions uniformly across the mass range, ensuring the low-mass m/z 30 and high-mass m/z 151 peaks are accurately represented without bias.

Step 2: Sample Preparation

-

Dissolve 1.0 mg of 3-(4-Fluorophenyl)prop-2-en-1-amine standard in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Dilute the stock solution 1:100 in methanol to achieve a 10 µg/mL working solution. Note: Primary amines can adsorb to active sites in the GC liner. Ensure a highly deactivated, ultra-inert liner is used to prevent peak tailing.

Step 3: GC Separation

-

Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL, split ratio 10:1. Injector temperature: 250°C.

-

Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The non-polar stationary phase separates the analyte based on boiling point, while the split injection prevents detector saturation and peak distortion, preserving the true isotopic ratios.

Step 4: System Blank and Data Acquisition (Validation Gate 2)

-

Inject 1 µL of pure methanol (Solvent Blank). Confirm the absence of peaks at the expected retention time.

-

Inject the 10 µg/mL working solution. Acquire MS data in full scan mode (m/z 20 to 300). Causality: The blank injection proves the system is free of carryover, ensuring the observed fragmentation pattern is entirely derived from the analyte and not background contamination.

Visualizations

GC-EI-MS workflow for the analysis of 3-(4-Fluorophenyl)prop-2-en-1-amine.

Core EI-MS fragmentation pathways of 3-(4-Fluorophenyl)prop-2-en-1-amine.

References

-

Title: Nitrogen rule - Grokipedia Source: grokipedia.com URL: [2]

-

Title: Mass Spectrometry Source: nzdr.ru URL: [3]

-

Title: Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air Source: rsc.org URL: [1]

Sources

Application Notes: 3-(4-Fluorophenyl)prop-2-en-1-amine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 3-(4-Fluorophenyl)prop-2-en-1-amine Scaffold

In the landscape of modern drug discovery, the selection of foundational molecular scaffolds is a critical determinant of a program's success. 3-(4-Fluorophenyl)prop-2-en-1-amine, a substituted cinnamylamine, has emerged as a building block of significant strategic value.[1] Its structure uniquely combines three key pharmacophoric elements: a reactive primary amine for diverse functionalization, a conformationally constrained prop-2-en-1-yl linker, and a 4-fluorophenyl group. This combination provides a powerful template for synthesizing libraries of compounds with diverse pharmacological activities.[1]

The true utility of this scaffold lies in the strategic incorporation of a fluorine atom at the para-position of the phenyl ring. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—are widely exploited in medicinal chemistry to enhance critical drug-like properties.[2][3] Specifically, the 4-fluoro substitution can:

-

Block Metabolic Oxidation: The para-position of a phenyl ring is often susceptible to metabolic hydroxylation by cytochrome P450 enzymes. A fluorine atom at this position can block this metabolic pathway, thereby increasing the compound's in vivo half-life and bioavailability.[4]

-

Modulate Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral absorption.[2]

-

Enhance Binding Affinity: The electronegative fluorine can participate in favorable electrostatic interactions or hydrogen bonds with protein targets, potentially increasing binding affinity and potency.[2][4]

These application notes provide an in-depth guide for researchers on the synthesis, derivatization, and strategic application of 3-(4-Fluorophenyl)prop-2-en-1-amine in medicinal chemistry programs.

Physicochemical and Structural Data

A thorough understanding of the building block's properties is essential for experimental design.

| Property | Value |

| IUPAC Name | (E)-3-(4-Fluorophenyl)prop-2-en-1-amine |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Canonical SMILES | C1=CC(=CC=C1C=CCN)F |

| Key Reactive Center | Primary Amine (-NH₂) |

Note: Physical properties can vary based on purity and isomeric form. Data is compiled from standard chemical databases.

Synthesis of the Building Block

The parent compound, 3-(4-Fluorophenyl)prop-2-en-1-amine, can be synthesized through several established routes. A common and reliable laboratory-scale approach involves the reductive amination of 3-(4-fluorophenyl)propenal or the reduction of the corresponding oxime.

One effective one-pot method involves the conversion of the aldehyde to its oxime with hydroxylamine hydrochloride, followed by in-situ reduction using a mild reducing agent like stannous chloride.[5] This approach avoids the isolation of the intermediate oxime, improving overall efficiency.[5]

Core Synthetic Transformations and Applications

The primary amine of 3-(4-Fluorophenyl)prop-2-en-1-amine is the principal site for chemical modification, allowing for the construction of extensive compound libraries. The two most pivotal reactions are N-acylation and reductive amination.

N-Acylation: Building Diverse Amide Libraries

The formation of an amide bond is one of the most fundamental and prevalent reactions in medicinal chemistry.[6] Acylating the primary amine of the scaffold with various carboxylic acids, acid chlorides, or anhydrides introduces a vast range of functional groups, enabling systematic exploration of structure-activity relationships (SAR).

Causality in Experimental Design: The choice of acylating agent and reaction conditions is critical.

-

Acid Chlorides/Anhydrides: These are highly reactive and often used for rapid amide formation. A non-nucleophilic base (e.g., triethylamine, DIPEA) is typically required to scavenge the HCl or carboxylic acid byproduct.[7]

-

Carboxylic Acids: Direct condensation requires coupling agents (e.g., EDC, HOBt, HATU) to activate the carboxylic acid, forming a highly reactive intermediate that is then attacked by the amine. This method is milder and suitable for more complex or sensitive substrates.

-

Solvent-Free/Green Chemistry Approaches: For simple acylations, reactions with acetic anhydride can be performed efficiently without a catalyst or solvent, offering a greener alternative.[8]

The resulting amides often exhibit a wide array of biological activities, including anti-inflammatory and neuroprotective effects, as seen in related cinnamoyl-amino acid hybrids.[9]

Reductive Amination: Accessing Secondary and Tertiary Amines

Reductive amination is a powerful, one-pot method for N-alkylation that offers superior control over direct alkylation, which often suffers from over-alkylation.[10] The process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine (or Schiff base), which is then immediately reduced in situ to the corresponding secondary or tertiary amine.

Causality in Experimental Design: The key to a successful reductive amination is the choice of reducing agent.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for this transformation. It is mild enough that it selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone, allowing the reaction to be performed in a single pot.[10]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a non-toxic and highly effective alternative to NaBH₃CN. It is particularly useful for less reactive ketones and is often the reagent of choice in modern synthesis.[10]

-

pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This is required to catalyze imine formation without significantly deactivating the amine nucleophile or hydrolyzing the imine back to its starting components.

Derivatives produced via reductive amination are common in compounds targeting central nervous system (CNS) receptors, such as dopamine transporters.

Visualizing Synthetic Pathways

The versatility of 3-(4-Fluorophenyl)prop-2-en-1-amine as a building block can be visualized through its primary reaction pathways.

Caption: Key synthetic routes from the primary amine scaffold.

Experimental Protocols

The following protocols are provided as self-validating, detailed methodologies for the key transformations described.

Protocol 1: General Procedure for N-Acylation using an Acid Chloride

Principle: This protocol describes the reaction of 3-(4-Fluorophenyl)prop-2-en-1-amine with an acyl chloride in the presence of a base to form a stable amide bond. The base neutralizes the HCl generated, driving the reaction to completion.[11]

Materials and Reagents:

-

3-(4-Fluorophenyl)prop-2-en-1-amine (1.0 eq)

-

Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 3-(4-Fluorophenyl)prop-2-en-1-amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the cold solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the N-Acylation protocol.

Protocol 2: General Procedure for Reductive Amination

Principle: This one-pot protocol details the N-alkylation of 3-(4-Fluorophenyl)prop-2-en-1-amine with an aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[10] The reaction proceeds via an imine intermediate which is selectively reduced.

Materials and Reagents:

-

3-(4-Fluorophenyl)prop-2-en-1-amine (1.0 eq)

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic, ~5% v/v of solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 3-(4-Fluorophenyl)prop-2-en-1-amine (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous DCE.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture. Stir at room temperature for 20-30 minutes to facilitate imine formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction may be mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography.

-

Characterization: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Perspective

3-(4-Fluorophenyl)prop-2-en-1-amine stands out as a high-value, versatile building block for medicinal chemistry. Its utility is rooted in the strategic placement of a fluorine atom for metabolic stability and the presence of a readily functionalizable primary amine. The robust and well-established protocols for N-acylation and reductive amination provide reliable access to large, diverse chemical libraries. By leveraging this scaffold, researchers can efficiently explore structure-activity relationships, leading to the identification of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. The continued application of this and similar fluorinated building blocks is expected to accelerate the discovery of next-generation therapeutics.[3]

References

-

Boumoud, B., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]

-

Phukan, K., Ganguly, M., & Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available from: [Link]

-

Baxter, E. W., & Reitz, A. B. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5773-5776. Available from: [Link]

-

Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2589. Available from: [Link]

-

Pawar, S. S., & Ingale, S. A. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(1), 50. Available from: [Link]

-

Dunne, S. F., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5773-5776. Available from: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Sperry, J. B., & Wright, D. L. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(20), 7153. Available from: [Link]

-

Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Available from: [Link]

-

Scilit. (n.d.). Mild and Useful Method for N-Acylation of Amines. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. PubChem Compound Database. Available from: [Link]

-

Tsolaki, E., et al. (2024). Multitarget Hybrids of Cinnamic Acids with Amino Acids as Neuro-Inflammation Inhibitors. Medicinal Chemistry, 20(1), 104-118. Available from: [Link]

-

Moschona, F., et al. (2024). Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine. ChemistryOpen, 13(4), e202300262. Available from: [Link]

-

Wimmer, L., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 23(19), 11881. Available from: [Link]

-

Al-Blewi, F. F., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1084. Available from: [Link]

-

Singh, P., & Singh, J. (2020). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 27(18), 2953-2977. Available from: [Link]

-

Morphy, R., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(19), 6048-6063. Available from: [Link]

-

Giancola, J. B., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 85, 117282. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnamylamine. PubChem Compound Database. Available from: [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks for Medicinal Chemistry. Available from: [Link]

-

Khalaf, H. S., et al. (2024). Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. ChemistrySelect, 9(22), e202404371. Available from: [Link]

-

Abonia, R., et al. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Molbank, 2016(4), M911. Available from: [Link]

-

Synquest. (n.d.). (2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-amine. Chemical Synthesis Database. Available from: [Link]

-

Abonia, R., et al. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. ResearchGate. Available from: [Link]

-

Al-Blewi, F. F., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2356. Available from: [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Available from: [Link]

-

Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orientjchem.org [orientjchem.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(4-Fluorophenyl)prop-2-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(4-Fluorophenyl)prop-2-en-1-amine in Modern Synthesis

The 3-(4-Fluorophenyl)prop-2-en-1-amine scaffold is a valuable building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom on the phenyl ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] The allylic amine functionality serves as a versatile handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions enable the facile construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing access to a diverse array of complex molecular architectures.

This guide provides detailed application notes and protocols for key cross-coupling reactions involving 3-(4-Fluorophenyl)prop-2-en-1-amine, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. The protocols are designed to be a practical resource for researchers, offering insights into reaction setup, optimization, and mechanistic considerations.

I. Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or pseudohalide.[3][4] This reaction is particularly useful for the synthesis of N-aryl derivatives of 3-(4-Fluorophenyl)prop-2-en-1-amine, which are common motifs in biologically active compounds.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5] The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivities. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[6][7]

Detailed Protocol: N-Arylation of 3-(4-Fluorophenyl)prop-2-en-1-amine

This protocol provides a general procedure for the N-arylation of 3-(4-Fluorophenyl)prop-2-en-1-amine with an aryl bromide.

Materials:

-

3-(4-Fluorophenyl)prop-2-en-1-amine

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), 3-(4-Fluorophenyl)prop-2-en-1-amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and BINAP (0.03 equiv).

-

Add anhydrous toluene (to achieve a concentration of 0.1 M with respect to the aryl bromide).

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ | A common and relatively air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[7] |

| Ligand | BINAP | A bulky, electron-rich bidentate phosphine ligand that promotes both oxidative addition and reductive elimination.[5] |

| Base | Cs₂CO₃ | A strong, non-nucleophilic base suitable for a wide range of substrates.[6] |

| Solvent | Toluene | A non-polar aprotic solvent that is effective for many Buchwald-Hartwig reactions. |

| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

II. Suzuki-Miyaura Coupling: Constructing C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate, forming a new carbon-carbon bond.[8][9] While direct Suzuki coupling with an amine is not feasible, a common strategy involves converting the allylic amine into a suitable electrophile, such as an allylic carbonate or acetate, which can then participate in the coupling reaction.

Mechanistic Rationale

The Suzuki-Miyaura catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][10]

Detailed Protocol: Arylation of a 3-(4-Fluorophenyl)allyl Carbonate Derivative

This protocol outlines a two-step procedure starting from the corresponding allylic alcohol to form the C-C coupled product.

Step 1: Synthesis of the Allylic Carbonate

-

Dissolve 3-(4-fluorophenyl)prop-2-en-1-ol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add methyl chloroformate (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the allylic carbonate.

Step 2: Suzuki-Miyaura Coupling

Materials:

-

3-(4-Fluorophenyl)allyl methyl carbonate (from Step 1)

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and water

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the allylic carbonate (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.025 equiv), PPh₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1 M with respect to the allylic carbonate.

-

Heat the reaction mixture to 80 °C and stir for 8-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by flash column chromatography.

Data Presentation: Key Parameters for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Palladium Precursor | Pd₂(dba)₃ | A common Pd(0) source that is readily available.[10] |

| Ligand | PPh₃ | A widely used and effective phosphine ligand for Suzuki-Miyaura couplings. |

| Base | K₂CO₃ | A mild inorganic base that is effective in promoting transmetalation.[10] |

| Solvent | Dioxane/Water | The aqueous mixture facilitates the dissolution of the base and activation of the boronic acid. |

| Temperature | 80 °C | A moderate temperature that is generally sufficient for the reaction. |

III. Heck Reaction: Vinylation and Arylation of Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene.[11][12][13] In the context of 3-(4-Fluorophenyl)prop-2-en-1-amine, the double bond can potentially react with an aryl or vinyl halide. However, a more common application would be the reaction of a protected amine with an aryl halide to introduce an aryl group at the terminal position of the double bond.

Mechanistic Rationale

The Heck reaction mechanism involves oxidative addition of the organohalide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. Subsequent β-hydride elimination regenerates the alkene with a new substituent and forms a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base.[11][13]

Sources

- 1. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note: Versatile Strategies for the Functionalization of the Alkene Bond in 3-(4-Fluorophenyl)prop-2-en-1-amine

Abstract

This technical guide provides a comprehensive overview of key synthetic methodologies for the chemical modification of the alkene bond in 3-(4-Fluorophenyl)prop-2-en-1-amine. This substrate is a valuable building block in medicinal chemistry, and the strategic functionalization of its allylic amine motif opens avenues to a diverse range of chiral amines, amino alcohols, and other nitrogen-containing scaffolds. We present detailed principles, mechanistic insights, and step-by-step laboratory protocols for four critical transformations: asymmetric hydrogenation, dihydroxylation, epoxidation, and aziridination. Each section is designed to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for successful implementation.

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The compound 3-(4-Fluorophenyl)prop-2-en-1-amine represents a synthetically attractive scaffold, combining a fluorinated aromatic ring with a versatile allylic amine moiety. The carbon-carbon double bond within this structure is a prime target for functionalization, allowing for the introduction of new stereocenters and functional groups that are critical for exploring structure-activity relationships (SAR) in drug discovery programs.

This guide moves beyond simple procedural descriptions to explain the causality behind experimental choices. We will explore four powerful, stereoselective methods to transform the alkene bond, providing access to saturated chiral amines, vicinal diols, epoxides, and aziridines—all of which are high-value intermediates in pharmaceutical synthesis.

Section 1: Asymmetric Hydrogenation for the Synthesis of Chiral Saturated Amines

Principle and Mechanistic Insight

Asymmetric hydrogenation is a premier method for the stereoselective reduction of a double bond, creating one or two new chiral centers. For unprotected allylic amines like our target substrate, direct hydrogenation can be challenging due to potential catalyst inhibition or poisoning by the basic amine group.[1] A contemporary strategy involves the use of carbon dioxide (CO2) as a transient, in-situ protecting group.[1] This reversibly forms a carbamic acid, which mitigates the inhibitory effects of the free amine and facilitates highly efficient and enantioselective reduction.[1] Ruthenium and Rhodium complexes bearing chiral phosphine ligands are the catalysts of choice for this transformation, operating via the formation of a metal-hydride species that adds across the double bond in a stereocontrolled manner.[2][3][4]

Caption: High-level workflow for asymmetric hydrogenation.

Experimental Protocol: CO2-Assisted Asymmetric Hydrogenation

This protocol is adapted from methodologies developed for the asymmetric hydrogenation of 2-arylprop-2-en-1-amines.[1]

Materials:

-

3-(4-Fluorophenyl)prop-2-en-1-amine

-

[RuCl2(p-cymene)]2 or similar chiral catalyst precursor

-

Chiral ligand (e.g., (R)-BINAP or a Josiphos-type ligand)

-

Methanol (MeOH), anhydrous

-

Carbon Dioxide (CO2), high purity

-

Hydrogen (H2), high purity

-

Inert gas (Argon or Nitrogen)

-

High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

Procedure:

-

Catalyst Preparation: In a glovebox, add the ruthenium precursor (e.g., 0.5-1.0 mol%) and the chiral ligand (e.g., 1.1-2.2 mol% relative to Ru) to a clean, dry Schlenk flask. Add anhydrous MeOH and stir for 30 minutes to allow for complex formation.

-

Reaction Setup: To a glass liner for the autoclave, add 3-(4-Fluorophenyl)prop-2-en-1-amine (1.0 equiv).

-

Transfer the prepared catalyst solution to the autoclave liner under an inert atmosphere.

-

Seal the autoclave. Purge the system three times with low-pressure CO2, then pressurize to the desired CO2 pressure (e.g., 10-20 atm).

-

Purge the system three times with H2 gas, then pressurize to the final desired H2 pressure (e.g., 50-80 atm).

-

Reaction: Begin stirring and heat the reaction to the target temperature (e.g., 40-60 °C). Monitor the pressure drop to track reaction progress. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the autoclave to room temperature and carefully vent the residual gases.

-

Concentrate the reaction mixture in vacuo to remove the methanol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched 3-(4-Fluorophenyl)propan-1-amine.

Data Summary:

| Catalyst System | H2 Pressure (atm) | CO2 Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Ru-Josiphos | 50 | 20 | 50 | >95 | up to 82 | [1] |

| Cationic Ru-TMBTP | 60 | N/A | 25 | >99 | >92 |[2][3] |

Section 2: Sharpless Asymmetric Dihydroxylation

Principle and Mechanistic Insight

The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for converting alkenes into chiral vicinal diols with high enantioselectivity.[5][6] The reaction utilizes a catalytic amount of osmium tetroxide (OsO4), which is continuously regenerated in a catalytic cycle by a stoichiometric co-oxidant like potassium ferricyanide(III).[5] Chirality is induced by a chiral quinine-based ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD). These ligands are often used in pre-packaged mixtures known as AD-mix-α (using a DHQ derivative) and AD-mix-β (using a DHQD derivative), which deliver the two hydroxyl groups to opposite faces of the alkene, allowing for predictable stereochemical outcomes.[6][7] The mechanism proceeds through a [3+2] cycloaddition of the OsO4-ligand complex to the alkene, forming an osmate ester intermediate which is then hydrolyzed to release the diol.[5]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Asymmetric Dihydroxylation using AD-mix

This protocol is a standard procedure for the Sharpless Asymmetric Dihydroxylation.[5][7]

Materials:

-

3-(4-Fluorophenyl)prop-2-en-1-amine

-

AD-mix-α or AD-mix-β (commercially available)

-

tert-Butanol (t-BuOH)

-

Water (H2O)

-

Methanesulfonamide (CH3SO2NH2) (optional, can accelerate the reaction)

-

Sodium sulfite (Na2SO3)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix (approx. 1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and H2O (approx. 5 mL of each per mmol of alkene).

-

Cool the resulting slurry to 0 °C in an ice bath. Add the methanesulfonamide (1.0 equiv) if used.

-

Add 3-(4-Fluorophenyl)prop-2-en-1-amine (1.0 equiv) to the vigorously stirred slurry. The amine may need to be N-protected for optimal results, as free amines can sometimes complicate the reaction.[8]

-

Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature overnight (12-24 hours). Monitor the reaction by TLC or LC-MS.

-

Quenching: Quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and stir for 1 hour.

-

Work-up: Add ethyl acetate to the mixture and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

-

Purification: Purify the crude diol by flash column chromatography on silica gel.

Data Summary:

| Substrate Type | Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Terminal Alkenes | (DHQD)2PHAL | 70-95 | 80-95 | [5][9] |

| Allylic Amides | (DHQD)2PHAL | High | >90 |[10] |

Section 3: Asymmetric Epoxidation

Principle and Mechanistic Insight

The synthesis of chiral epoxides from allylic amines is a valuable transformation, providing access to key intermediates for the synthesis of amino alcohols and other complex nitrogenous compounds. While many epoxidation methods exist, those that are effective for electron-rich allylic amines often require specific catalytic systems. One highly effective modern approach utilizes an ion pair catalyst composed of a chiral cationic bisguanidinium [BG]2+ species and an achiral tetraperoxyditungstate anion.[11][12][13][14] This system uses environmentally benign hydrogen peroxide (H2O2) as the terminal oxidant.[12] The chiral bisguanidinium cation creates a well-defined chiral pocket around the tungstate anion, which is the active oxidizing species. The allylic amine substrate is guided into this pocket, leading to a highly enantioselective transfer of an oxygen atom to the double bond.[11][14]

Experimental Protocol: Bisguanidinium-Catalyzed Asymmetric Epoxidation

This protocol is based on the enantioselective epoxidation of allylic amines using an ion pair catalyst.[11][12]

Materials:

-

3-(4-Fluorophenyl)prop-2-en-1-amine (likely requires N-protection, e.g., as a carbamate or amide, for optimal results)

-

Chiral bisguanidinium catalyst (e.g., (S,S)-1a as described in the literature) (2.5 mol%)

-

Silver tungstate (Ag2WO4) (2.0 mol%)

-

Hydrogen peroxide (H2O2, 35% w/w aqueous solution) (1.2 equiv)

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Sodium thiosulfate (Na2S2O3) solution

Procedure:

-

Reaction Setup: To a flame-dried reaction vial under an inert atmosphere, add the chiral bisguanidinium catalyst, silver tungstate, and the N-protected 3-(4-Fluorophenyl)prop-2-en-1-amine substrate (1.0 equiv).

-

Add the organic solvent (to achieve a concentration of ~0.1 M) and cool the mixture to 0 °C.

-

Reagent Addition: Add the aqueous hydrogen peroxide solution dropwise to the stirred reaction mixture.

-

Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude epoxide by flash column chromatography.

Data Summary:

| Substrate Type | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 1,2-Disubstituted Allylic Amines | 2.5 | up to 99 | up to 96 | [11][12][14] |

| Homoallylic Amines | 2.5 | 80-95 | 85-95 |[11][12][14] |

Section 4: Catalytic Aziridination

Principle and Mechanistic Insight

Aziridines are valuable three-membered nitrogen-containing heterocycles due to their inherent ring strain, which facilitates stereospecific ring-opening reactions to access a wide array of functionalized amines.[15] The catalytic aziridination of alkenes is an atom-economical method for their synthesis, most commonly involving the transfer of a nitrene or nitrenoid group to the double bond.[15][16] A variety of transition-metal catalysts, particularly those based on rhodium and copper, are highly effective.[15] Rhodium(II) complexes, for instance, react with a nitrogen source (e.g., a sulfamate ester) in the presence of an oxidant (e.g., PhI(OAc)2) to generate a rhodium-nitrenoid intermediate. This intermediate then undergoes a concerted or stepwise addition to the alkene to form the aziridine ring with high stereospecificity.[15]

Caption: General mechanism for Rh-catalyzed aziridination.

Experimental Protocol: Rhodium-Catalyzed Aziridination

This protocol is adapted from established methods for the aziridination of olefins using sulfamate esters.[15]

Materials:

-

3-(4-Fluorophenyl)prop-2-en-1-amine (N-protection is likely required)

-

Dirhodium(II) catalyst (e.g., Rh2(tfacam)4) (1-2 mol%)

-

Sulfamate ester (e.g., H2NSO3CH2CCl3) (1.1 equiv)

-

Iodosylbenzene diacetate (PhI(OAc)2) (1.1 equiv)

-

Magnesium oxide (MgO) (2.0 equiv)

-

Benzene or Dichloromethane (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the Rh(II) catalyst, the N-protected substrate (1.0 equiv), the sulfamate ester, and MgO.

-

Add enough anhydrous solvent to achieve a concentration of approximately 0.5 M with respect to the alkene.

-

Reagent Addition: Add the oxidant, PhI(OAc)2, to the stirred suspension.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and other solids. Wash the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired aziridine.

Data Summary:

| Catalyst | Nitrene Source | Yield (%) | Stereospecificity | Reference |

|---|---|---|---|---|

| Rh2(OAc)4 | TsN=IPh | 60-95 | High (retention) | [15][16] |

| Cu(OTf)2/ligand | PhI=NTs | 70-99 | High |[15] |

Characterization of Functionalized Products

Confirmation of product identity and purity is essential. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy will confirm the structure of the product and the successful functionalization of the alkene bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): For asymmetric reactions, chiral HPLC is crucial for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product by comparing it to a racemic standard.

Conclusion

The alkene bond in 3-(4-Fluorophenyl)prop-2-en-1-amine provides a gateway to a rich variety of molecular architectures relevant to pharmaceutical research. The protocols detailed in this guide—asymmetric hydrogenation, dihydroxylation, epoxidation, and aziridination—represent robust and stereoselective methods for creating valuable chiral building blocks. By understanding the principles behind these transformations and adhering to detailed experimental procedures, researchers can effectively leverage this versatile substrate to accelerate the discovery and development of novel therapeutic agents.

References

- Vertex AI Search. (n.d.). Highly regioselective and diastereoselective epoxidation of allylic amines with Oxone.

- ACS Publications. (2020, January 9). Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer Conditions. ACS Catalysis.

- Benchchem. (n.d.). Detailed protocols for transition-metal catalyzed aziridination of olefins.

- Wix.com. (2020, January 9). BG-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer Conditions.

- RSC Publishing. (2022, March 1). CO2-Assisted asymmetric hydrogenation of prochiral allylamines.

- ResearchGate. (n.d.). Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines Under Phase Transfer Conditions | Request PDF.

- NIH. (n.d.). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC.

- ACS Publications. (2020, January 9). Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer Conditions. ACS Catalysis.

- RSC Publishing. (n.d.). Asymmetric epoxidation of alkenes and benzylic hydroxylation with P450tol monooxygenase from Rhodococcus coprophilus TC-2. Chemical Communications.

- NIH. (2013, May 10). Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides - PMC.

- ACS Publications. (2017, November 17). Synthesis of Allylic Amines by Asymmetric Transfer Hydrogenation of α,β-Unsaturated N-(tert-Butylsulfinyl)imines. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). The application of a mechanistic model leads to the extension of the Sharpless asymmetric dihydroxylation to allylic 4-methoxybenzoates and conformationally related amine and homoallylic alcohol derivatives.

- ACS Publications. (2010, August 24). Asymmetric Hydrogenation of Protected Allylic Amines. Organic Letters.

- ResearchGate. (n.d.). Progress in catalytic aziridination of alkenes and the metal-catalyzed insertions into saturated C-H bonds.

- Chemistry LibreTexts. (2021, March 16). Aziridination of Alkenes.

- RSC Publishing. (n.d.). Organic photosensitized aziridination of alkenes.

- PubMed. (2010, September 17). Asymmetric hydrogenation of protected allylic amines.

- Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.

- NIH. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC.

- ResearchGate. (2022, November). Asymmetric Dihydroxylation-Based Kinetic Resolution of Allylic Amides Enabled by Noncovalent π-Interactions. Organic Letters.

- MDPI. (2019, September 30). Synthesis of GO-SalenMn and Asymmetric Catalytic Olefin Epoxidation.

- ACS Publications. (2005, January 6). Asymmetric Epoxidation of cis-Alkenes Mediated by Iminium Salts: Highly Enantioselective Synthesis of Levcromakalim. Organic Letters.

- ResearchGate. (2022, October 7). Asymmetric hydrogenation of γ ‐branched allylamines for the efficient synthesis of γ ‐chirogenic amines.

- Organic Chemistry Portal. (n.d.). Synthesis of epoxides.

- Encyclopedia.pub. (2023, April 3). Sharpless Asymmetric Dihydroxylation.

Sources

- 1. CO 2 -Assisted asymmetric hydrogenation of prochiral allylamines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00263A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric hydrogenation of protected allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tanchoonhong.wixsite.com [tanchoonhong.wixsite.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

How to improve synthesis yield of 3-(4-Fluorophenyl)prop-2-en-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and yield optimization of functionalized allylamines. The target molecule, 3-(4-fluorophenyl)prop-2-en-1-amine (also known as 4-fluorocinnamylamine), presents a unique synthetic challenge. Its bifunctional nature—featuring both a coordinating primary amine and a reactive α,β-unsaturated system—makes it highly susceptible to chemoselectivity failures, such as alkene over-reduction, amine degradation, and cis/trans isomerization.

This knowledge base is designed to troubleshoot the most common yield bottlenecks encountered during its synthesis, providing mechanistically grounded solutions and self-validating protocols.

Quantitative Route Comparison: Yield Bottlenecks

Before troubleshooting, it is critical to understand how different synthetic routes perform quantitatively. The table below summarizes the expected outcomes and primary failure modes for common methodologies.

| Synthesis Route | Key Reagents | Typical Yield | E/Z Selectivity | Primary Yield Bottleneck |

| Traditional Heck Coupling | 4-FC₆H₄-I, Allylamine, Pd(OAc)₂, Δ | 30–45% | Low (<3:1) | Amine decomposition, C-H activation (cis-products)[1] |

| Oxidative Mizoroki-Heck | 4-FC₆H₄-B(OH)₂, Allylamine, Pd(OAc)₂, O₂ | 65–80% | High (>20:1) | Catalyst poisoning if O₂ is depleted[1] |

| Nitrile Hydrogenation (Pd/C) | 4-Fluorocinnamonitrile, H₂, Pd/C | <10% (Target) | N/A (Alkene lost) | Rapid over-reduction of the C=C bond[2][3] |

| Nitrile Hydrogenation (Raney Co) | 4-Fluorocinnamonitrile, H₂, Raney Co, NH₃ | 60–80% | Preserved | Secondary amine dimer formation if NH₃ is low[2] |

Troubleshooting Knowledge Base & Protocols

Ticket #001: Stereoselectivity and Degradation in Heck Couplings

User Issue: "When synthesizing 4-fluorocinnamylamine via the Heck reaction using 1-fluoro-4-iodobenzene and unprotected allylamine, my yields are capped at 35%. NMR shows a complex mixture of cis/trans isomers and significant amine degradation."

Root Cause Analysis: Traditional Pd-catalyzed Heck reactions with unprotected allylamines fail due to catalyst speciation. The facile in situ formation of palladium nanoparticles promotes a competing C-H activation pathway, which preferentially yields cis-arylated products rather than the desired trans-Heck insertion[1][4]. Furthermore, the high temperatures (often >100 °C) required for the oxidative addition of the palladium catalyst into the aryl-iodide bond lead to thermal decomposition of the unprotected amine[5].

The Solution: Transition to an Oxidative Mizoroki-Heck Reaction using 4-fluorophenylboronic acid as the coupling partner. By utilizing an aryl boronic acid under an air atmosphere, the reaction can proceed at ambient temperature. This milder condition completely shuts down the C-H activation pathway, driving E-selectivity (>20:1) while preventing thermal degradation of the amine[1].

Catalytic cycle of oxidative Mizoroki-Heck reaction for cinnamylamine synthesis.

Self-Validating Protocol: Oxidative Mizoroki-Heck Coupling

-

Mechanistic Causality: We utilize Hexafluoroisopropanol (HFIP) as a solvent to stabilize the active Pd nanoparticles, while Acetic Acid (AcOH) acts as a crucial proton source to facilitate the O₂-mediated oxidation of the Pd-H species back to the active catalyst[1].

-

Step 1: In a reaction vial open to the air, dissolve allylamine (1.0 equiv, 0.15 mmol) and 4-fluorophenylboronic acid (2.0 equiv, 0.30 mmol) in a solvent mixture of 0.9 mL HFIP and 0.3 mL AcOH.

-

Step 2: Add Pd(OAc)₂ (10 mol%) to the stirring solution.

-

Step 3: Stir vigorously at ambient temperature (20–25 °C) for 16 hours under an open-air atmosphere to ensure continuous oxygen turnover.

-

Step 4: Quench with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Validation Checkpoint: Analyze the crude mixture via ¹H NMR (CDCl₃). The reaction is successful if the diagnostic trans-alkene protons are present. The α-proton must appear as a doublet of triplets (dt) at ~δ 6.22 (J = 15.8, 6.3 Hz), and the β-proton as a doublet (d) at ~δ 6.49 (J = 15.8 Hz). The large J-coupling of ~16 Hz mathematically validates the E-configuration[6].

Ticket #002: Over-Reduction During Nitrile Hydrogenation

User Issue: "I am attempting to reduce 4-fluorocinnamonitrile to the allylic amine using Pd/C and H₂. However, mass spectrometry shows complete loss of the alkene, yielding 3-(4-fluorophenyl)propan-1-amine instead."

Root Cause Analysis: Palladium on carbon (Pd/C) is highly active for the hydrogenation of both isolated and conjugated alkenes. Kinetically, the saturation of the C=C double bond over palladium is significantly faster than the reduction of the sterically hindered nitrile group. Consequently, the alkene is reduced before the primary amine can even form[2][3].

The Solution: Switch the heterogeneous catalyst to Raney Cobalt in the presence of methanolic ammonia. Cobalt has a fundamentally lower affinity for alkene coordination compared to palladium, rendering it highly chemoselective for the nitrile group. The addition of ammonia is critical to suppress the formation of secondary amine dimers[2].

Reduction pathways of 4-fluorocinnamonitrile highlighting target and byproduct formation.

Self-Validating Protocol: Chemoselective Nitrile Hydrogenation

-

Mechanistic Causality: The intermediate in nitrile reduction is a highly reactive imine. If unhindered, the newly formed primary amine will attack this imine, forming a secondary amine dimer. Flooding the system with 14% NH₃ shifts the equilibrium, forcing the imine to reduce directly to the primary amine[2].

-

Step 1: Charge a high-pressure autoclave with 4-fluorocinnamonitrile (1.0 equiv) and a 14% solution of anhydrous ammonia in methanol.

-

Step 2: Add washed Raney Cobalt catalyst (approx. 10% w/w relative to substrate).

-

Step 3: Pressurize the reactor to 80 bar with H₂ gas and heat to 100 °C. Stir vigorously for 4–6 hours.

-

Step 4: Cool to room temperature, carefully vent the H₂, and filter the catalyst through a pad of Celite (Caution: Raney Co is pyrophoric).

-

Validation Checkpoint: Perform IR Spectroscopy on the isolated product. The reaction is validated by the complete disappearance of the sharp nitrile C≡N stretch at ~2220 cm⁻¹ and the appearance of broad N-H stretches at 3300–3400 cm⁻¹. Crucially, ¹H NMR must retain the alkene doublet at ~6.5 ppm to confirm chemoselectivity.

Frequently Asked Questions (FAQ)

Q: Can I use reductive amination on 4-fluorocinnamaldehyde instead of Heck or Nitrile reduction? A: Yes, but it requires extreme caution. Using standard sodium borohydride (NaBH₄) will result in massive amounts of 1,4-conjugate addition byproducts. You must use a milder, sterically hindered reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it selective for the highly electrophilic iminium intermediate while ignoring the less electrophilic α,β-unsaturated system[7].

Q: Why does my isolated 4-fluorocinnamylamine turn yellow and degrade upon storage? A: Free cinnamylamines are prone to oxidative degradation and polymerization due to the electron-rich nature of the conjugated diene-like system (lone pair on nitrogen conjugated through the alkene to the ring). Always store the product as a hydrochloride (HCl) or trifluoroacetate (TFA) salt at -20 °C under an inert argon atmosphere[8].

References

-

Young, M. C., et al. "Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air." Organic Chemistry Frontiers, 10, 3982-3988 (2023). URL:[Link][1][5]

-

Engle, K. M., et al. "Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation." National Institutes of Health (PMC), (2021). URL:[Link][4]

-

"Intramolecular[2 + 2] and [4 + 2] Cycloaddition Reactions of Cinnamylamides of Ethenetricarboxylate in Sequential Processes." ACS Publications, (2016). URL:[Link][6]

-

"Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon." ACS Omega, 5(10), 5436–5446 (2020). URL:[Link][2][3]

-

"Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine." ResearchGate, (2024). URL:[Link][8]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Solubility of 3-(4-Fluorophenyl)prop-2-en-1-amine in Aqueous Media

Welcome to the technical support guide for 3-(4-Fluorophenyl)prop-2-en-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming solubility challenges in aqueous media. This guide moves from fundamental principles to practical troubleshooting protocols to ensure the success and reproducibility of your experiments.

Section 1: Fundamental Properties & Expected Behavior

Understanding the physicochemical properties of 3-(4-Fluorophenyl)prop-2-en-1-amine is the first step in troubleshooting. Its structure dictates its behavior in aqueous solutions.

Q1: What are the key structural features of 3-(4-Fluorophenyl)prop-2-en-1-amine that influence its solubility?

A1: The solubility of this compound is a balance between its hydrophilic and hydrophobic features:

-

Hydrophobic Components : The molecule contains a fluorophenyl ring and a three-carbon propene backbone. These nonpolar hydrocarbon and fluorinated structures are inherently hydrophobic, which limits their interaction with polar water molecules and is the primary reason for poor aqueous solubility.[1][2]

-

Hydrophilic Component : The primary amine (-NH2) group is the key to its limited water solubility. This group is basic and can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom.[3][4] More importantly, it can be protonated to form a charged ammonium salt, which dramatically increases water solubility.[2]

Q2: Why is the compound often supplied as a hydrochloride (HCl) salt?

A2: The hydrochloride salt form of 3-(4-Fluorophenyl)prop-2-en-1-amine is intentionally prepared to enhance its aqueous solubility and stability. By reacting the basic amine group with hydrochloric acid, a proton (H+) is transferred to the amine, forming a positively charged ammonium cation (R-NH3+) and a chloride anion (Cl-). This ionic salt is significantly more polar than the neutral "free base" form, allowing it to dissolve more readily in water through favorable ion-dipole interactions.[2][5]

Q3: What is the expected effect of pH on the solubility of this compound?

A3: The pH of the aqueous medium is the most critical factor controlling the solubility of 3-(4-Fluorophenyl)prop-2-en-1-amine.[2][] The amine group exists in equilibrium between its protonated (charged) and deprotonated (neutral) forms.

-

At Low pH (Acidic Conditions) : The concentration of protons (H+) is high. According to Le Châtelier's principle, the equilibrium will shift to favor the formation of the protonated, positively charged ammonium ion (R-NH3+). This charged species is highly soluble in water.[7][8]

-

At High pH (Basic Conditions) : The concentration of protons is low. The equilibrium shifts toward the deprotonated, neutral "free base" form (R-NH2). This form is significantly less polar and, due to its hydrophobic backbone, will have very low water solubility, often leading to precipitation.[1][7]

The transition between these states is governed by the pKa of the conjugate acid (R-NH3+). For most simple alkyl amines, the pKa is in the range of 9.5 to 11.0.[9] To maintain solubility, the pH of the solution should ideally be kept at least 2 units below the pKa.

Caption: Effect of pH on the ionization and solubility of the amine.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Q4: My compound (hydrochloride salt) precipitates when I dissolve it in a neutral buffer like PBS (pH 7.4). Why is this happening and what should I do?

A4: This is a very common issue. Although you are starting with the soluble hydrochloride salt, dissolving it in a buffered solution at pH 7.4 can cause it to revert to its insoluble free base form. The buffer has a much larger capacity to control the pH than the small amount of acid associated with your compound. If the pKa of your compound's conjugate acid is below ~9.4, a significant portion will deprotonate and precipitate at pH 7.4.

Troubleshooting Steps:

-

Prepare an Acidic Stock Solution: First, dissolve the compound in a small amount of dilute acid (e.g., 10 mM HCl) or an acidic buffer (e.g., citrate buffer, pH 3-4) to create a concentrated, fully solubilized stock solution.

-

pH Adjustment of Final Solution: Alternatively, dissolve the compound in pure water first. Then, slowly add this solution to your neutral buffer while vigorously stirring. Monitor the pH and, if it starts to increase and cloudiness appears, add small aliquots of dilute HCl (e.g., 0.1 M) to bring the pH back down to a level where the compound remains soluble.

-

Confirm Final pH: Always measure the pH of your final experimental solution to ensure it is within a range that maintains solubility and is compatible with your assay.

Q5: I need to work at a specific physiological pH (e.g., 7.4) where the compound is poorly soluble. How can I increase its concentration?

A5: When pH adjustment is not an option for your experimental system, the use of co-solvents is the next best strategy.[10][11] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[] This makes the environment more favorable for dissolving hydrophobic molecules. The solubility of a compound can increase exponentially with the fraction of co-solvent added.[12]

Table 1: Common Co-solvents for Enhancing Aqueous Solubility

| Co-solvent | Typical Starting Concentration (% v/v) | Key Considerations |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% | Potent solvent. Ensure final concentration is non-toxic to your biological system (typically <0.5%).[] |

| Ethanol | 1 - 10% | Commonly used and less toxic than DMSO, but can still affect cellular processes.[10] |

| Polyethylene Glycol 400 (PEG 400) | 5 - 20% | A good choice for increasing solubility with relatively low toxicity.[] |

| Propylene Glycol | 5 - 20% | Another common, low-toxicity option for formulation development.[] |

Workflow:

-

Prepare a high-concentration stock solution of your compound in 100% co-solvent (e.g., 50 mM in DMSO).

-

Add small volumes of this stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized precipitation.

-